Delta-5(6)-Norethindrone Acetate
CAS No.: 1175129-26-6
Cat. No.: VC0127193
Molecular Formula: C22H28O3
Molecular Weight: 340.463
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1175129-26-6 |
---|---|
Molecular Formula | C22H28O3 |
Molecular Weight | 340.463 |
IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
Standard InChI | InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,17-20H,6-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
Standard InChI Key | KDYGOTULHKNOFI-ZCPXKWAGSA-N |
SMILES | CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=O)C4)C)C#C |
Introduction
Chemical Structure and Properties
Delta-5(6)-Norethindrone Acetate (CAS: 1175129-26-6) is a steroid derivative with the molecular formula C22H28O3 and a molecular weight of 340.46 g/mol . Its structure is characterized by a delta-5(6) double bond in the A-ring of the steroid nucleus, distinguishing it from its parent compound, Norethindrone Acetate .
Physical Properties
The compound exists as a white to off-white solid at room temperature. Its physical properties are documented in Table 1.
Table 1: Physical Properties of Delta-5(6)-Norethindrone Acetate
Property | Value |
---|---|
Molecular Weight | 340.46 g/mol |
Appearance | Solid |
Color | White to Off-White |
Melting Point | >117°C (dec.) |
Boiling Point | 447.9±45.0 °C (Predicted) |
Density | 1.14±0.1 g/cm³ (Predicted) |
Solubility | Slightly soluble in Chloroform and Methanol |
Storage Condition | Refrigerator |
Source: Data compiled from search results
Chemical Properties
Delta-5(6)-Norethindrone Acetate contains three oxygen atoms in its structure: one ketone at the C-3 position and two in the acetate ester group at C-17. The compound features an ethynyl group at C-17, which is critical for its progestational activity. The presence of the delta-5(6) double bond imparts specific chemical reactivity to this compound, making it distinct from other norethindrone derivatives .
Synthesis and Production
Synthetic Routes
The synthesis of Delta-5(6)-Norethindrone Acetate typically involves multiple chemical reactions starting from norethindrone or related precursors. The synthetic pathway includes modifications to introduce the delta-5(6) double bond and acetylation to form the ester group at the C-17 position.
The synthetic route typically involves:
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Starting with norethindrone as a precursor
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Introduction of the delta-5(6) double bond through dehydrogenation
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Acetylation at the C-17 hydroxyl group
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Purification to obtain the final product
Industrial Production Methods
Analytical Methods and Applications
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the detection and quantification of Delta-5(6)-Norethindrone Acetate. A novel and validated stability-indicating reverse-phase HPLC method with diode array detection (RP-HPLC-DAD) has been developed specifically for this compound and other norethindrone impurities .
Table 2: HPLC Parameters for Delta-5(6)-Norethindrone Acetate Analysis
Parameter | Description |
---|---|
Column | Inertial ODS-3V (150 mm × 4.6 mm, 5μm) |
Mobile Phase | Water and Acetonitrile (Gradient) |
Detection | Diode Array Detector (DAD) at 210 nm and 240 nm |
Run Time | 55 minutes |
Application | Stability, release, in-process, and quality control analysis |
Source: Data from Validated Stability Indicating Method
Quality Control Applications
Delta-5(6)-Norethindrone Acetate serves as an important impurity marker in pharmaceutical quality control. The European Pharmacopoeia (EP) recognizes it as "Impurity C" of Norethindrone Acetate . Its detection and quantification are critical for:
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Assessing the purity of Norethindrone Acetate formulations
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Monitoring stability of hormonal formulations
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Ensuring pharmaceutical quality standards are met
Comparison with Related Compounds
Relationship to Norethindrone Acetate
Delta-5(6)-Norethindrone Acetate is structurally related to Norethindrone Acetate, differing primarily in the presence of a double bond between C-5 and C-6 in the steroid A-ring. Norethindrone Acetate is extensively metabolized, primarily in the liver, to a number of metabolites via partial and total reduction of its A-ring. The enzymes predominantly involved are 3α- and 3β-hydroxysteroid dehydrogenase (HSD) as well as 5α- and 5β-reductase .
Comparison with Other Norethindrone Derivatives
Several related compounds exist with structural similarities to Delta-5(6)-Norethindrone Acetate. Table 3 provides a comparison of key compounds in this family.
Table 3: Comparison of Delta-5(6)-Norethindrone Acetate with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Distinguishing Feature |
---|---|---|---|---|
Delta-5(6)-Norethindrone Acetate | 1175129-26-6 | C22H28O3 | 340.46 | Double bond between C-5 and C-6 |
Delta-5(10)-Norethindrone Acetate | 19637-28-6 | C22H28O3 | 340.46 | Double bond between C-5 and C-10 |
6,7-Dehydro Norethindrone Acetate | 106765-04-2 | C22H26O3 | 338.4 | Double bond between C-6 and C-7 |
Norethindrone Acetate | 51-98-9 | C22H28O3 | 340.46 | No additional double bonds |
Delta-5(6)-Norethindrone | 22933-71-7 | C20H26O2 | 298.43 | No acetate group at C-17 |
Source: Data compiled from multiple search results
Biological Activity
While Delta-5(6)-Norethindrone Acetate itself is primarily known as an impurity rather than an active pharmaceutical ingredient, it is derived from the norethindrone family, which has well-documented biological activity. Norethindrone Acetate demonstrates significant progestational activity and is utilized in various medical applications .
A study on the efficacy of long-term treatment with Norethindrone Acetate (NETA) in patients with rectovaginal endometriosis showed that 59.2% of patients (61/103) were able to continue five years of NETA administration, with 40.8% of patients (42/103) reporting satisfaction with the treatment. The therapy caused significant improvement in chronic pelvic pain, deep dyspareunia, and dyschezia (p<0.001) after five years of treatment .
Table 4: Clinical Outcomes with Long-term Norethindrone Acetate Treatment
Outcome Measure | Baseline | After 5 Years Treatment | P-value |
---|---|---|---|
Patient Satisfaction | - | 40.8% (42/103) | - |
Treatment Continuation | - | 59.2% (61/103) | - |
Chronic Pelvic Pain | High | Significant Reduction | p<0.001 |
Deep Dyspareunia | High | Significant Reduction | p<0.001 |
Dyschezia | High | Significant Reduction | p<0.001 |
Radiological Partial Response | - | 55.9% (33/59) | - |
Stable Disease | - | 32.2% (19/59) | - |
Progressive Disease | - | 11.9% (7/59) | - |
Source: Data extracted from clinical study results
Chemical Reactions and Reactivity
Types of Reactions
Delta-5(6)-Norethindrone Acetate can undergo various chemical reactions, primarily due to the presence of key functional groups including the ketone at C-3, the acetate ester at C-17, and the delta-5(6) double bond. Common reactions include:
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Oxidation: Conversion of hydroxyl groups to ketones or aldehydes
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Reduction: Reduction of ketones to alcohols or double bonds to single bonds
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Hydrolysis: Cleavage of the acetate ester group
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Isomerization: Rearrangement of the double bond position
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Substitution: Replacement of functional groups with other substituents
Stability Properties
Studies on the stability of norethindrone derivatives reveal that Delta-5(6)-Norethindrone Acetate forms under specific conditions during stress testing of Norethindrone Acetate. Stability-indicating HPLC methods have been developed to monitor its formation under various stress conditions, including:
These stability studies are crucial for understanding the degradation pathways of Norethindrone Acetate and for establishing appropriate storage conditions for pharmaceutical formulations.
Supplier | Catalog Number | Available Quantities | Purity | Primary Use |
---|---|---|---|---|
EvitaChem | EVT-1463138 | Not specified | Not specified | Research, Analytical Standard |
CymitQuimica | TR-N676015 | 5mg, 50mg | Not specified | Analytical Standard |
SynThink | SA13406 | Not specified | Not specified | Impurities, Reference Standard |
ESS Chem Co | ESS0006 | Not specified | 95.9% by HPLC | Analytical Standard |
Source: Data compiled from supplier information
The compound's primary research applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume